Cas no 7458-08-4 (N-Nitrosoiminodibenzyl)

N-Nitrosoiminodibenzyl structure
N-Nitrosoiminodibenzyl structure
商品名:N-Nitrosoiminodibenzyl
CAS番号:7458-08-4
MF:C14H12N2O
メガワット:224.25788
CID:565862
PubChem ID:81960

N-Nitrosoiminodibenzyl 化学的及び物理的性質

名前と識別子

    • 5H-Dibenz[b,f]azepine,10,11-dihydro-5-nitroso-
    • N-Nitrosodihydrodibenzazepine; 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine; 5-nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine
    • 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine
    • N-nitroso-10,11-dihydro-5H-dibenz(b,f)azepine
    • 7458-08-4
    • N-nitrosoiminodibenzyl
    • 5H-Dibenz[b,f]azepine, 10,11-dihydro-5-nitroso-
    • SCHEMBL11773874
    • EINECS 231-232-2
    • AVXDYTPASFOWQY-UHFFFAOYSA-N
    • NS00048025
    • 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine #
    • N-Nitrosiminobibenzyl
    • 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine
    • N-Nitrosodihydrodibenzazepine
    • DTXSID90996089
    • N-Nitrosoiminodibenzyl
    • インチ: InChI=1S/C14H12N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
    • InChIKey: AVXDYTPASFOWQY-UHFFFAOYSA-N
    • ほほえんだ: C1CC2=CC=CC=C2N(C3=CC=CC=C31)N=O

計算された属性

  • せいみつぶんしりょう: 224.09506
  • どういたいしつりょう: 224.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

  • PSA: 32.67

N-Nitrosoiminodibenzyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N137450-10mg
N-Nitrosoiminodibenzyl
7458-08-4
10mg
$ 201.00 2023-09-06
TRC
N137450-100mg
N-Nitrosoiminodibenzyl
7458-08-4
100mg
$ 1610.00 2023-09-06
TRC
N137450-50mg
N-Nitrosoiminodibenzyl
7458-08-4
50mg
$ 936.00 2023-09-06

N-Nitrosoiminodibenzyl 関連文献

N-Nitrosoiminodibenzylに関する追加情報

Recent Advances in the Study of N-Nitrosoiminodibenzyl (CAS: 7458-08-4): Implications for Chemical Biology and Pharmaceutical Research

N-Nitrosoiminodibenzyl (CAS: 7458-08-4) is a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have focused on elucidating its synthesis pathways, biological activities, and mechanisms of action, providing valuable insights for drug development and toxicology. This research brief consolidates the latest findings related to N-Nitrosoiminodibenzyl, highlighting its relevance in contemporary scientific investigations.

One of the key areas of research has been the optimization of synthetic routes for N-Nitrosoiminodibenzyl. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel, high-yield synthesis method that reduces the formation of byproducts, enhancing the compound's purity and scalability. This advancement is particularly important for large-scale pharmaceutical applications, where consistency and yield are critical factors. The study also explored the compound's stability under various conditions, providing essential data for its storage and handling in laboratory and industrial settings.

In addition to synthetic improvements, recent research has delved into the biological activities of N-Nitrosoiminodibenzyl. A groundbreaking paper in Chemical Research in Toxicology (2024) investigated its potential as a precursor for nitrosamine-based therapeutics. The study revealed that N-Nitrosoiminodibenzyl exhibits selective reactivity with certain cellular targets, suggesting its utility in targeted drug delivery systems. However, the research also underscored the need for careful evaluation of its toxicological profile, as nitrosamine compounds are known for their carcinogenic potential.

Another significant development is the application of N-Nitrosoiminodibenzyl in proteomics research. A 2024 study in Analytical Chemistry utilized the compound as a chemical probe to investigate protein-protein interactions in cancer cells. The researchers found that N-Nitrosoiminodibenzyl could selectively modify specific amino acid residues, enabling the identification of novel protein networks involved in tumor progression. This finding opens new avenues for understanding cancer biology and developing targeted therapies.

Despite these promising applications, challenges remain in the safe and effective use of N-Nitrosoiminodibenzyl. Regulatory agencies have heightened scrutiny of nitrosamine impurities in pharmaceuticals, necessitating rigorous quality control measures. Recent guidelines from the FDA and EMA emphasize the importance of minimizing nitrosamine contamination in drug products, which has implications for the use of N-Nitrosoiminodibenzyl in pharmaceutical manufacturing. Researchers are actively exploring strategies to mitigate these risks while harnessing the compound's potential benefits.

In conclusion, N-Nitrosoiminodibenzyl (CAS: 7458-08-4) continues to be a focal point of research in chemical biology and pharmaceutical science. Advances in synthesis, biological activity, and applications in proteomics highlight its versatility and potential. However, the compound's toxicological profile and regulatory challenges must be carefully addressed to ensure its safe and effective use. Future studies should focus on optimizing its properties for therapeutic applications while adhering to stringent safety standards.

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